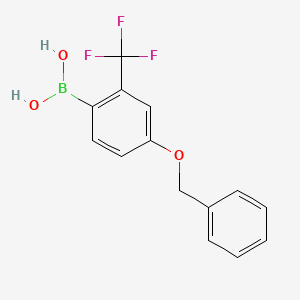

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-phenylmethoxy-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(6-7-13(12)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRQXVBDZOMJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681574 | |

| Record name | [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-32-0 | |

| Record name | [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid is a specialized organic compound that serves as a critical building block in modern medicinal chemistry and materials science. Its unique trifluoromethyl and benzyloxy functionalities, coupled with the versatile reactivity of the boronic acid group, make it a valuable reagent for the synthesis of complex molecular architectures. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance key properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Benzyloxy-2-fluorophenylboronic acid (Analogue) | 4-(Trifluoromethyl)phenylboronic acid (Analogue) |

| CAS Number | 1217501-32-0[1] | 166744-78-1[2] | 128796-39-4[3] |

| Molecular Formula | C₁₄H₁₂BF₃O₃ | C₁₃H₁₂BFO₃ | C₇H₆BF₃O₂ |

| Molecular Weight | 296.05 g/mol [1] | 246.04 g/mol | 189.93 g/mol [3] |

| Physical State | Solid (predicted) | Solid[2] | White to off-white powder[3] |

| Melting Point | Data not available | 151 °C[2] | 245-256 °C[3] |

| Boiling Point | Data not available | 406.8±55.0 °C (Predicted)[2] | Data not available |

| Solubility | Soluble in methanol and other organic solvents. | Soluble in methanol.[2] | Soluble in methanol and DMSO; insoluble in water.[4] |

| pKa | Data not available | Data not available | 7.82±0.10 (Predicted)[4] |

| Stability | Store in a cool, dry place. Likely stable under standard laboratory conditions. Boronic acids can undergo dehydration to form boroxines. | Store at 2-8°C. | Store at room temperature.[3] |

Spectral Characterization

While specific spectra for this compound are not widely published, the expected NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenylboronic acid and the benzyl groups, as well as a characteristic singlet for the benzylic methylene protons. A broad singlet corresponding to the hydroxyl protons of the boronic acid group would also be anticipated, which is typically exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all unique carbon atoms in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift, and the trifluoromethyl group will cause splitting of the signal for the carbon to which it is attached due to C-F coupling.

Experimental Protocols

Synthesis of Phenylboronic Acids

A general and widely applicable method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. This approach is a plausible route for the synthesis of this compound.

General Protocol for the Synthesis of Phenylboronic Acids:

-

Grignard Reagent Formation: The corresponding aryl halide (e.g., 1-bromo-4-(benzyloxy)-2-(trifluoromethyl)benzene) is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the Grignard reagent.

-

Reaction with Trialkyl Borate: The freshly prepared Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous ether solvent at a low temperature (typically -78 °C) to form a boronate ester.

-

Hydrolysis: The reaction mixture is warmed to room temperature and then quenched by the addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid).

-

Workup and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude boronic acid is then purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of arylboronic acids.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined.

-

Solvent Addition: A suitable degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF) is added.

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time, with the progress monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other anti-cancer agents.

Role of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (-CF₃) group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a drug candidate's properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug.

-

Binding Affinity: The -CF₃ group can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.

-

Lipophilicity and Permeability: The lipophilic nature of the -CF₃ group can enhance a molecule's ability to cross cell membranes, improving its bioavailability.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The quinazoline scaffold is a common core structure in many approved kinase inhibitors. This compound can be used in Suzuki-Miyaura coupling reactions to introduce the substituted phenyl moiety onto a halo-quinazoline core, enabling the synthesis of a diverse library of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Caption: Logical workflow for the development of kinase inhibitors.

Potential Therapeutic Targets

While specific signaling pathways directly modulated by compounds derived from this compound are not yet extensively documented, its utility in synthesizing kinase inhibitors suggests potential relevance to pathways frequently dysregulated in cancer, such as:

-

EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: A key pathway in cell proliferation and survival.

-

VEGFR (Vascular Endothelial Growth Factor Receptor) Signaling Pathway: Crucial for angiogenesis, the formation of new blood vessels that supply tumors.

-

MAPK/ERK Pathway: A central signaling cascade that regulates cell growth, differentiation, and survival.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its combination of a reactive boronic acid, a metabolically robust trifluoromethyl group, and a versatile benzyloxy protecting group makes it an attractive reagent for the construction of complex organic molecules. For researchers and drug development professionals, this compound offers a valuable tool for the synthesis of novel therapeutic agents, particularly in the area of oncology. Further research into its specific applications and the biological activities of its derivatives is likely to uncover new opportunities for its use in the development of next-generation medicines.

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 166744-78-1 CAS MSDS (4-BENZYLOXY-2-FLUOROPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid. Due to the absence of publicly available, experimentally determined spectra for this specific compound, this document presents predicted chemical shift ranges and coupling patterns based on the analysis of structurally analogous compounds. Detailed experimental protocols for acquiring high-quality NMR data for similar small molecules are also provided.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are derived from spectral data of similar substituted phenylboronic acids and benzyloxy derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.40 | d | 8.0 - 9.0 |

| H-5 | 7.00 - 7.20 | dd | 8.0 - 9.0, ~2.5 |

| H-6 | 7.60 - 7.80 | d | ~2.5 |

| -OCH₂- | 5.10 - 5.30 | s | - |

| Phenyl-H (benzyloxy) | 7.30 - 7.50 | m | - |

| B(OH)₂ | 8.00 - 8.50 | s (broad) | - |

Predicted ¹³C NMR Data

| Carbons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C-{¹H}) | Predicted C-F Coupling (J, Hz) |

| C-1 | 125 - 135 | s | - |

| C-2 | 128 - 138 (q) | s | 270 - 280 |

| C-3 | 115 - 125 | s | - |

| C-4 | 160 - 165 | s | - |

| C-5 | 118 - 128 | s | - |

| C-6 | 135 - 145 | s | - |

| -CF₃ | 120 - 130 (q) | s | ~30 |

| -OCH₂- | 69 - 72 | s | - |

| C-ipso (benzyloxy) | 135 - 140 | s | - |

| C-ortho (benzyloxy) | 127 - 130 | s | - |

| C-meta (benzyloxy) | 128 - 131 | s | - |

| C-para (benzyloxy) | 127 - 130 | s | - |

Experimental Protocols

The following section details a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. DMSO-d₆ is often a good choice for boronic acids.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine characterization, the residual solvent peak is often used as a reference.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: 3 - 4 seconds.

-

Spectral Width: -2 to 12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1 - 2 seconds.

-

Spectral Width: -10 to 220 ppm.

Data Processing and Analysis Workflow

The following diagram illustrates a typical workflow for NMR data analysis.

Caption: A logical workflow for NMR data acquisition, processing, and analysis.

Logical Relationship of NMR Experiments for Structural Elucidation

The interplay between different NMR experiments is crucial for unambiguously assigning the structure of a molecule.

Caption: Relationship between key NMR experiments for structure determination.

Mass Spectrometry Analysis of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid. Boronic acids are a critical class of compounds in organic synthesis and drug development, and a thorough understanding of their characterization by mass spectrometry is essential for reaction monitoring, impurity profiling, and metabolic studies. This document outlines key experimental protocols, potential fragmentation pathways, and data interpretation strategies for this specific molecule.

Introduction to the Mass Spectrometry of Boronic Acids

The analysis of boronic acids by mass spectrometry presents unique challenges. These molecules have a propensity to undergo dehydration to form cyclic trimers known as boroxines, which can complicate spectral interpretation.[1][2] Furthermore, the choice of ionization technique and analytical conditions is crucial to obtain reproducible and informative data. Electrospray ionization (ESI) is a widely used technique for the analysis of boronic acids, often coupled with liquid chromatography (LC) for prior separation.[3][4][5] Both positive and negative ionization modes have been successfully employed.[6][7]

To mitigate the challenges associated with boronic acid analysis, two primary strategies are employed:

-

Direct Analysis: Optimizing LC-MS conditions, such as mobile phase composition and instrument parameters, can minimize the in-source formation of boroxines and other adducts, allowing for the direct analysis of the free boronic acid.[3]

-

Derivatization: Conversion of the boronic acid to a more stable boronate ester through reaction with a diol (e.g., pinacol, ethylene glycol) can prevent dehydration and improve ionization efficiency.[1][8]

This guide will focus on the direct analysis of this compound using LC-ESI-MS.

Physicochemical Properties and Expected Mass-to-Charge Ratios

The fundamental physicochemical properties of this compound are essential for interpreting its mass spectrum.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂BF₃O₃ | N/A |

| Molecular Weight | 296.05 g/mol | [9] |

| Exact Mass | 296.0780 u | Calculated |

| [M+H]⁺ (Positive Ion Mode) | 297.0858 m/z | Calculated |

| [M-H]⁻ (Negative Ion Mode) | 295.0702 m/z | Calculated |

| [M+Na]⁺ (Sodium Adduct) | 319.0677 m/z | Calculated |

| [M+HCOO]⁻ (Formate Adduct) | 341.0755 m/z | Calculated |

Note: The exact mass and subsequent m/z values are calculated based on the most abundant isotopes of each element.

Experimental Protocol: LC-ESI-MS Analysis

This section provides a detailed methodology for the analysis of this compound using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for reversed-phase chromatography).

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

| Cone Gas Flow | 50 L/hr (Nitrogen) |

| Mass Range | 50 - 500 m/z |

| Collision Energy (for MS/MS) | Ramped from 10 to 40 eV |

Predicted Fragmentation Pathway

Understanding the fragmentation pattern is crucial for structural elucidation and confirmation. The following section details the predicted fragmentation of the [M+H]⁺ ion of this compound in positive ion mode.

The primary sites for fragmentation are the benzylic ether linkage and the bonds associated with the boronic acid and trifluoromethyl groups.

Description of Key Fragments:

-

m/z 205.0531: This fragment likely arises from the homolytic cleavage of the benzylic ether bond, resulting in the loss of a benzyl radical (C₇H₇•).

-

m/z 91.0542: The complementary fragment to the loss of the substituted phenylboronic acid moiety is the stable benzyl cation. This is a very common fragment in molecules containing a benzyl group.

-

m/z 187.0425: Subsequent loss of a water molecule from the boronic acid group of the m/z 205 fragment.

-

m/z 159.0476: Further fragmentation of the m/z 187 ion through the loss of carbon monoxide (CO).

Data Presentation and Interpretation

The quantitative data obtained from the mass spectrometry analysis should be organized for clarity and ease of comparison.

Table 1: Predicted Fragment Ions for [M+H]⁺ of this compound

| Predicted m/z | Proposed Formula | Description of Loss from Precursor |

| 297.0858 | [C₁₄H₁₃BF₃O₃]⁺ | Precursor Ion ([M+H]⁺) |

| 205.0531 | [C₇H₅BF₃O₂]⁺ | Loss of Benzyl radical (C₇H₇•) |

| 91.0542 | [C₇H₇]⁺ | Benzyl Cation |

| 187.0425 | [C₇H₃BF₃O]⁺ | Loss of Benzyl radical and Water |

| 159.0476 | [C₆H₃BF₃]⁺ | Loss of Benzyl radical, Water, and Carbon Monoxide |

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound can be visualized as follows:

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. By employing the detailed experimental protocols and considering the predicted fragmentation pathways, researchers can effectively characterize this molecule. The inherent challenges of boronic acid analysis can be overcome with careful method development, leading to reliable and reproducible data crucial for advancing research and development in the pharmaceutical and chemical industries.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciex.com [sciex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-hydroxy-2-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

IR spectroscopy of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid

An In-depth Technical Guide to the Infrared Spectroscopy of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic Acid

Introduction

This compound is a complex organic molecule of significant interest in medicinal chemistry and materials science. Its structural features, including a phenylboronic acid moiety, a benzyloxy group, and a trifluoromethyl substituent, contribute to its unique chemical properties and potential applications. Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of this compound, providing valuable information about its functional groups and molecular structure. This guide offers a detailed overview of the expected IR absorption data, experimental protocols for spectral acquisition, and a visual representation of the analytical workflow.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretching | Boronic acid, intermolecular H-bonds |

| 3100 - 3000 | Medium | C-H stretching | Aromatic (phenyl rings) |

| 2950 - 2850 | Medium | C-H stretching | Aliphatic (CH₂ of benzyl group) |

| 1610 - 1580 | Medium-Strong | C=C stretching | Aromatic ring |

| 1520 - 1450 | Medium-Strong | C=C stretching | Aromatic ring |

| 1470 - 1450 | Medium | C-H bending (scissoring) | Aliphatic (CH₂) |

| ~1345 | Strong | B-O asymmetric stretching | Boronic acid |

| 1330 - 1100 | Very Strong | C-F stretching | Trifluoromethyl group (CF₃) |

| 1250 - 1200 | Strong | C-O stretching | Aryl ether (Ar-O-CH₂) |

| 1100 - 1000 | Strong | C-O stretching | Benzyl ether (Ar-CH₂-O) |

| 1090 - 1070 | Medium | B-C stretching | Phenyl-boron bond |

| 900 - 675 | Strong | C-H out-of-plane bending | Aromatic ring substitution |

| ~700 | Strong | O-B-O out-of-plane bending | Boronic acid |

Experimental Protocols

The acquisition of a high-quality IR spectrum of a solid sample like this compound can be achieved using several standard techniques. The two most common methods are Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

KBr Pellet Method

This transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.[9][10][11][12]

Materials and Equipment:

-

This compound (sample)

-

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Grind 1-2 mg of the sample into a very fine powder using an agate mortar and pestle.[10]

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.[10]

-

Die Loading: Transfer the mixture into the sleeve of a clean, dry pellet press die. Distribute the powder evenly on the anvil surface.

-

Pressing: Assemble the die and place it in a hydraulic press. Apply pressure, typically in the range of 8-10 metric tons for a 13 mm die, for 1-2 minutes.[9] A vacuum port on the die may be used to remove trapped air.

-

Pellet Formation: The pressure causes the KBr to form a transparent or translucent disc containing the dispersed sample.[9]

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: Acquire a background spectrum using a blank KBr pellet (containing only KBr) to correct for atmospheric and instrumental interferences.[13]

-

Sample Analysis: Collect the IR spectrum of the sample pellet. The typical scanning range is 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR is a popular and rapid method that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[14][15][16][17]

Materials and Equipment:

-

This compound (sample)

-

FTIR spectrometer equipped with an ATR accessory

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a soft, lint-free cloth dampened with a suitable solvent like isopropanol.

-

Background Collection: With the clean, empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.[16]

-

Applying Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal surface. Good contact is crucial for obtaining a high-quality spectrum.[14]

-

Sample Analysis: Collect the IR spectrum of the sample. The evanescent wave from the internally reflected IR beam penetrates a few micrometers into the sample, generating the absorption spectrum.[14][17]

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a solvent-dampened wipe.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for obtaining an IR spectrum of a solid sample using the KBr pellet and ATR methods.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 4-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 10. shimadzu.com [shimadzu.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. scienceijsar.com [scienceijsar.com]

- 13. jascoinc.com [jascoinc.com]

- 14. agilent.com [agilent.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

An In-depth Technical Guide on the Solubility of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid, a key building block in synthetic chemistry. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for its use.[1] It details established experimental protocols for solubility determination, discusses the compound's primary application in Suzuki-Miyaura coupling, and offers visualizations of key experimental workflows.

Compound Profile

-

IUPAC Name: (4-(Benzyloxy)-2-(trifluoromethyl)phenyl)boronic acid

-

Molecular Formula: C₁₄H₁₂BF₃O₃

-

Molecular Weight: 312.05 g/mol

-

General Class: Arylboronic Acid

Arylboronic acids are a class of compounds extensively used in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.[2] The physicochemical properties of this compound, such as the presence of the trifluoromethyl and benzyloxy groups, influence its polarity, potential for hydrogen bonding, and ultimately its solubility in various organic solvents.[1] Understanding its solubility is critical for optimizing reaction conditions, purification, and formulation.[1]

Quantitative Solubility Data

However, the general solubility behavior of substituted phenylboronic acids has been studied. For instance, phenylboronic acid itself shows high solubility in polar solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5] The introduction of substituents significantly impacts solubility.[3][6] The trifluoromethyl group, for example, is known to influence acidity and solubility characteristics.[6][7]

For research and development purposes, experimental determination is necessary. The following table is provided as a template for recording such data.

Table 1: Solubility Data Template for this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | ||||

| Dichloromethane (DCM) | ||||

| Acetonitrile (ACN) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Methanol (MeOH) | ||||

| Toluene | ||||

| 1,4-Dioxane |

| Acetone | | | | |

Experimental Protocols for Solubility Determination

A reliable and commonly used method for determining the solubility of boronic acids is the dynamic (or synthetic) method.[3][8] This technique involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][8]

Dynamic Method Protocol

-

Sample Preparation: A precise amount of this compound and the chosen organic solvent are combined in a sealed vial to create a biphasic mixture of known composition.

-

Controlled Heating: The vial is placed in a temperature-controlled bath and the mixture is stirred vigorously. The temperature is increased at a slow, constant rate (e.g., 0.1-0.5 °C/min).[1]

-

Turbidity Measurement: The solution's turbidity is monitored continuously. This can be done visually or instrumentally by measuring the intensity of light passing through the solution with a luminance probe.[3][4]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes perfectly clear is recorded. This is the solid-liquid equilibrium point for that specific composition.[1][3]

-

Data Compilation: The procedure is repeated with different compositions of solute and solvent to construct a comprehensive solubility curve (solubility vs. temperature).

The general workflow for this experimental protocol is visualized below.

Caption: Workflow for Dynamic Solubility Determination.

Application in Suzuki-Miyaura Cross-Coupling

This compound is primarily used as a reactant in Suzuki-Miyaura cross-coupling reactions.[2] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, making it indispensable for synthesizing complex molecules like biaryls.[2][9]

The catalytic cycle involves three main steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., an aryl bromide).[2][9]

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.[2][9]

-

Reductive Elimination: The palladium complex eliminates the final product, regenerating the palladium(0) catalyst.[2][9]

The choice of solvent is critical and is often a mixture, such as toluene/water or dioxane/water, to facilitate the dissolution of both the organic and inorganic reagents.[9][10][11]

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

An In-depth Technical Guide to the Acidity of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Acidity of Arylboronic Acids

Arylboronic acids are Lewis acids, not Brønsted-Lowry acids. Their acidity arises from the acceptance of a hydroxide ion by the boron atom, leading to the formation of a tetrahedral boronate species. The equilibrium for this reaction is shown below, and the pKa is a measure of the tendency for this equilibrium to favor the boronate form.

The pKa of a boronic acid is a critical parameter in drug development and organic synthesis. It influences the compound's solubility, membrane permeability, and interaction with biological targets. In synthetic applications, such as the Suzuki-Miyaura coupling, the pKa can affect reaction conditions and outcomes.

Structural Features and Expected pKa of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic Acid

The acidity of a phenylboronic acid is significantly influenced by the electronic effects of the substituents on the phenyl ring.

-

Parent Compound: Unsubstituted phenylboronic acid has a pKa of approximately 8.8.[1][2]

-

Electron-Withdrawing Groups: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect generally increases the Lewis acidity of the boronic acid, resulting in a lower pKa value. However, when placed in the ortho position, steric hindrance can sometimes counteract this electronic effect.[1][2]

-

Electron-Donating Groups: The benzyloxy (-OCH2Ph) group at the para position is generally considered an electron-donating group through resonance, which would be expected to decrease the acidity (increase the pKa).

Given the presence of a strong electron-withdrawing group (-CF3) at the ortho position and a potentially electron-donating group (benzyloxy) at the para position, the precise pKa of this compound would be a result of the interplay of these competing electronic and steric effects. A definitive value can only be ascertained through experimental measurement.

pKa Values of Structurally Related Arylboronic Acids

To provide a framework for estimating the pKa of the title compound, the following table summarizes the experimentally determined pKa values of several related phenylboronic acids.

| Compound Name | Structure | pKa Value |

| Phenylboronic acid | C₆H₅B(OH)₂ | 8.8 |

| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃C₆H₄B(OH)₂ | ~7.6 (estimated) |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Not specified |

| 4-(Trifluoromethoxy)phenylboronic acid | 4-CF₃OC₆H₄B(OH)₂ | Not specified |

| 4-Benzyloxyphenylboronic acid | 4-CH₂PhOC₆H₄B(OH)₂ | Not specified |

Note: The pKa values for some substituted compounds are not explicitly stated in the search results but are generally expected to be lower than the parent phenylboronic acid due to the electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and commonly used method for determining the pKa of ionizable compounds.[3][4][5] The following is a generalized protocol for the determination of the pKa of an arylboronic acid.

4.1. Materials and Instrumentation

-

Arylboronic acid sample (e.g., this compound)

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized, CO₂-free water

-

Automated titrator or a pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Temperature probe

4.2. Sample Preparation

-

Accurately weigh a sufficient amount of the arylboronic acid to prepare a solution with a concentration between 1 mM and 10 mM.

-

Dissolve the sample in a known volume of CO₂-free deionized water. A co-solvent such as methanol or DMSO may be used if the compound has low aqueous solubility, but the pKa value will then be specific to that solvent system.

-

Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

4.3. Titration Procedure

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature (typically 25 °C).[4]

-

Place a known volume of the prepared arylboronic acid solution into a titration vessel.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution gently.

-

If the initial pH is high, add standardized HCl to lower the pH to the starting point of the titration (e.g., pH 2).

-

Titrate the solution with the standardized NaOH solution, adding small, precise volumes of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration until the pH has passed the expected equivalence point and reached a plateau (e.g., pH 12).

-

Perform a blank titration with the same solvent and ionic strength adjuster but without the arylboronic acid sample to correct for the buffering capacity of the solvent.[5]

4.4. Data Analysis

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve. This can be done by finding the maximum of the first derivative of the curve (ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point.

-

Alternatively, use specialized software to perform a non-linear regression analysis of the titration data to obtain a more precise pKa value.

Visualizations

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

The Enigmatic Reactivity of Ortho-Trifluoromethylphenylboronic Acids: A Technical Guide for Chemical Synthesis

For Immediate Release

In the intricate world of drug discovery and development, the precise architecture of molecular building blocks is paramount. Among these, ortho-trifluoromethylphenylboronic acid stands out as a versatile yet challenging reagent. Its unique electronic and steric properties, conferred by the bulky and electron-withdrawing trifluoromethyl group at the ortho position, dictate a distinct reactivity profile that has significant implications for synthetic strategies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core reactivity, applications, and experimental considerations for this pivotal compound.

Core Reactivity and Steric Influence

The reactivity of phenylboronic acids in cross-coupling reactions is a delicate interplay of electronic and steric factors. The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which generally enhances the Lewis acidity of the boronic acid. However, when positioned at the ortho- a bulky substituent proximal to the boronic group, which decreases the acid strength due to the steric inhibition of the formation of the tetrahedral boronate ion[1]. This steric hindrance is a defining characteristic of ortho-trifluoromethylphenylboronic acid, influencing its participation in catalytic cycles.

A comparative analysis of the pKa values for the trifluoromethylphenylboronic acid isomers reveals this steric effect quantitatively. Despite the strong inductive effect of the -CF3 group, the ortho isomer is a weaker acid than its meta and para counterparts. This can be explained by the influence of a bulky substituent proximal to the boronic group, which decreases the acid strength due to the steric inhibition of the formation of the tetrahedral boronate ion[1].

Table 1: Acidity of Trifluoromethylphenylboronic Acid Isomers

| Isomer | pKa (Potentiometric) | pKa (Spectrophotometric) |

| ortho | 9.58 ± 0.16 | 9.45 ± 0.01 |

| meta | 7.85 ± 0.05 | 7.88 ± 0.01 |

| para | 7.90 ± 0.10 | 7.82 ± 0.01 |

Data sourced from Molecules 2021, 26(7), 2007[1]

This reduced acidity and increased steric bulk around the boron atom can present challenges in reactions that require the formation of a boronate intermediate, such as the Suzuki-Miyaura cross-coupling.

Application in Suzuki-Miyaura Cross-Coupling

Despite the inherent steric challenges, ortho-trifluoromethylphenylboronic acid is a valuable reagent for the synthesis of biaryl compounds containing the ortho-trifluoromethylphenyl moiety. This structural motif is of significant interest in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Successful Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids often requires carefully optimized reaction conditions to overcome the steric hindrance. This may include the use of specific palladium catalysts, bulky phosphine ligands, and appropriate base and solvent systems. The yield of the coupling reaction can be lower compared to the less sterically hindered meta and para isomers, underscoring the importance of tailored experimental protocols.

Table 2: Representative Suzuki-Miyaura Coupling Reactions and Yields

| Boronic Acid Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-(Trifluoromethyl)phenyl | 2,3,4,5-Tetrabromofuran | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane | 80 | 3-5 | 82 |

| 4-(Trifluoromethyl)phenyl | 2,3,4,5-Tetrabromofuran | Pd(PPh3)4 | K2CO3 | Toluene/Dioxane (4:1) | 80 | 3-5 | 89 |

Note: Direct comparative data for the ortho-isomer under identical conditions is limited in the literature. The provided examples illustrate successful couplings of the meta and para isomers, highlighting typical reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with an ortho-trifluoromethylphenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

Ortho-trifluoromethylphenylboronic acid (1.2 mmol)

-

Aryl bromide (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)2) (0.5 mol%)

-

Triphenylphosphine (PPh3) (1.5 mol%)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a dried reaction vessel, add the aryl bromide, ortho-trifluoromethylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Reaction and Workflow

To better understand the mechanistic and practical aspects of utilizing ortho-trifluoromethylphenylboronic acids, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Conclusion

Ortho-trifluoromethylphenylboronic acid presents a unique set of challenges and opportunities in organic synthesis. Its reactivity is heavily influenced by the steric hindrance imposed by the ortho-trifluoromethyl group, which necessitates careful optimization of reaction conditions, particularly in Suzuki-Miyaura cross-coupling reactions. Despite these challenges, its utility in the synthesis of complex molecules for pharmaceutical and materials science applications is undeniable. A thorough understanding of its properties and a methodical approach to experimental design are key to successfully employing this versatile building block.

References

A Technical Guide to the Electronic Effects of the Trifluoromethyl Group in Boronic Acids for Researchers and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF₃) group into arylboronic acids profoundly alters their electronic properties, significantly impacting their reactivity and utility in chemical synthesis, particularly in the realm of drug discovery and development. This technical guide provides an in-depth analysis of the electronic effects imparted by the CF₃ group, focusing on quantitative measures such as Hammett parameters and pKa values. Detailed experimental protocols for the synthesis of trifluoromethyl-substituted boronic acids and the determination of their acidity are provided. Furthermore, this guide illustrates key experimental workflows and the catalytic role of these compounds in amidation reactions through graphical representations. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with these versatile chemical entities.

Introduction

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The functionalization of arylboronic acids allows for precise tuning of their chemical and physical properties. Among the various substituents, the trifluoromethyl (CF₃) group holds a privileged position. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly desirable moiety in the design of pharmaceuticals and agrochemicals.[1][2][3]

The incorporation of a CF₃ group into a phenylboronic acid framework dramatically increases its Lewis acidity.[4] This enhanced acidity influences the boronic acid's ability to participate in various chemical transformations, including cross-coupling reactions and as a catalyst in its own right. Understanding the electronic effects of the CF₃ group is therefore crucial for predicting and controlling the outcome of reactions involving these compounds. This guide aims to provide a detailed overview of these effects, supported by quantitative data and practical experimental guidance.

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethyl group can be quantitatively assessed through Hammett parameters and pKa values. These metrics provide a clear picture of the inductive and resonance effects at play and the resulting acidity of the boronic acid.

Hammett Parameters

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. The Hammett constants, σ (sigma), are specific to each substituent and its position (meta or para) on the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group, primarily through a negative inductive effect (-I). This is reflected in its positive Hammett constants.

| Substituent | σ_m_ | σ_p_ |

| -CF₃ | 0.44 | 0.57 |

Table 1: Hammett constants for the trifluoromethyl group.[5] The positive values for both meta and para positions indicate a strong electron-withdrawing effect.

Acidity (pKa) of Trifluoromethyl-Substituted Phenylboronic Acids

The Lewis acidity of a boronic acid, which is its ability to accept a pair of electrons, is a critical factor in its reactivity. This property is quantified by its pKa value. The strong electron-withdrawing nature of the CF₃ group increases the Lewis acidity of the boron center, resulting in a lower pKa value compared to the unsubstituted phenylboronic acid.

| Compound | pKa |

| Phenylboronic Acid | 8.80 |

| 3-(Trifluoromethyl)phenylboronic Acid | 7.88 |

| 4-(Trifluoromethyl)phenylboronic Acid | 7.82 |

Table 2: pKa values of trifluoromethyl-substituted phenylboronic acids in comparison to phenylboronic acid.[6][7] The lower pKa values of the CF₃-substituted analogues indicate a significant increase in acidity.

Impact on Chemical Reactivity

The electronic modifications induced by the trifluoromethyl group have a direct and significant impact on the reactivity of the boronic acid in various chemical transformations.

Suzuki-Miyaura Cross-Coupling

In the Suzuki-Miyaura reaction, the electron-deficient nature of trifluoromethyl-substituted arylboronic acids can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle. This enhanced reactivity makes them valuable coupling partners for the synthesis of complex molecules.[1][2][8][9]

Catalysis

Arylboronic acids bearing strongly electron-withdrawing groups, such as the trifluoromethyl group, can act as efficient Lewis acid catalysts for various organic transformations, including amidation reactions between carboxylic acids and amines. The increased Lewis acidity of the boron atom enhances its ability to activate the carboxylic acid towards nucleophilic attack by the amine.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative trifluoromethyl-substituted boronic acid and for the determination of pKa values.

Synthesis of 4-(Trifluoromethyl)phenylboronic Acid

This protocol is adapted from a standard procedure for the synthesis of arylboronic acids from aryl halides.[10]

Materials:

-

p-Bromobenzotrifluoride

-

n-Butyllithium (1.6 M in hexanes)

-

Trimethyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated brine solution

-

Magnesium sulfate, anhydrous

-

Chloroform

-

Three-necked round-bottom flask (500 mL)

-

Dropping funnel

-

Magnetic stirrer

-

Nitrogen gas supply

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Under a nitrogen atmosphere, add 33 g (0.15 mol) of p-bromobenzotrifluoride to a 500 mL three-necked flask.

-

Add 200 mL of anhydrous THF and stir the mixture.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 100 mL (0.16 mol) of n-butyllithium (1.6 M solution) dropwise via a dropping funnel, maintaining the temperature at -78 °C.

-

After the addition is complete, continue stirring at -78 °C for 1 hour.

-

Add 22.3 mL (0.20 mol) of trimethyl borate to the reaction mixture.

-

Allow the reaction mixture to gradually warm to room temperature and stir for approximately 12 hours.

-

Quench the reaction by adding 100 mL of 1 M hydrochloric acid and stir for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash once with saturated brine, and dry over anhydrous magnesium sulfate.

-

Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain a solid product.

-

Wash the solid with chloroform to yield the final product, 4-(trifluoromethyl)phenylboronic acid, as a white solid.

Determination of pKa by Potentiometric Titration

This is a general protocol for determining the pKa of a boronic acid using potentiometric titration.[11][12][13][14]

Materials:

-

Boronic acid sample (e.g., 4-(trifluoromethyl)phenylboronic acid)

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl)

-

Deionized water

-

pH meter with a combination glass electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Prepare the sample solution: Accurately weigh a sample of the boronic acid to prepare a solution of known concentration (e.g., 1 mM) in a known volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Initial pH adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using the 0.1 M HCl solution.

-

Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL) of the titrant.

-

Data collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

-

Data analysis:

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

Alternatively, the pKa can be determined from the first derivative of the titration curve (ΔpH/ΔV vs. V), where the equivalence point corresponds to the peak.

-

Determination of pKa by Spectrophotometric Method

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[13][15][16]

Materials:

-

Boronic acid sample

-

Buffer solutions of known pH covering a range around the expected pKa

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare stock solution: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol or water).

-

Prepare sample solutions: Prepare a series of solutions by diluting the stock solution into buffer solutions of different, precisely known pH values. The final concentration of the boronic acid should be the same in all samples.

-

Measure absorbance: Measure the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.

-

Data analysis:

-

Identify the wavelength of maximum absorbance (λ_max_) for both the acidic (B(OH)₂) and basic (B(OH)₃⁻) forms of the boronic acid.

-

Plot absorbance at a chosen wavelength (where the difference in absorbance between the two forms is significant) against pH.

-

The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance of the sample at a given pH, A_a_ is the absorbance of the fully acidic form, and A_b_ is the absorbance of the fully basic form.

-

Visualization of a Catalytic Application

As mentioned, trifluoromethyl-substituted arylboronic acids can serve as effective catalysts. The following diagram illustrates the proposed mechanism for the amidation of a carboxylic acid with an amine, catalyzed by [3,5-bis(trifluoromethyl)phenyl]boronic acid.

Conclusion

The trifluoromethyl group exerts a powerful electronic influence on the properties of arylboronic acids. Its strong electron-withdrawing nature, quantified by positive Hammett constants, leads to a significant increase in the Lewis acidity of the boron center, as evidenced by lower pKa values. This enhanced acidity translates to increased reactivity in key synthetic transformations such as the Suzuki-Miyaura cross-coupling and enables these compounds to function as effective Lewis acid catalysts. The detailed experimental protocols provided herein offer practical guidance for the synthesis and characterization of these important building blocks. A thorough understanding of the electronic effects of the trifluoromethyl group is paramount for the rational design of experiments and the development of novel synthetic methodologies, particularly in the context of medicinal chemistry and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. global.oup.com [global.oup.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 3-(Trifluoromethyl)phenylboronic acid = 95 1423-26-3 [sigmaaldrich.com]

- 9. 4-(Trifluoromethyl)phenylboronic acid = 95.0 128796-39-4 [sigmaaldrich.com]

- 10. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Virtual Labs [mas-iiith.vlabs.ac.in]

- 16. ulm.edu [ulm.edu]

The Strategic Role of the Benzyloxy Group in 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid is a specialized organic reagent pivotal in the synthesis of complex biaryl and heteroaryl structures, which are prominent motifs in medicinal chemistry and materials science. The strategic incorporation of a benzyloxy group at the 4-position, alongside a trifluoromethyl group at the 2-position, imparts a unique combination of steric and electronic properties to the molecule. This guide elucidates the multifaceted role of the benzyloxy group, primarily as a protecting group for the corresponding phenol, and its influence on the reactivity of the boronic acid in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data from analogous systems, and workflow diagrams are provided to offer a comprehensive technical resource for researchers in the field.

Introduction: The Molecular Architecture and Its Implications

The structure of this compound is characterized by three key functional groups attached to a phenylboronic acid core:

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of its utility, enabling participation in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

-

The Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the trifluoromethyl substituent significantly influences the electronic properties of the aromatic ring, impacting the reactivity of the boronic acid.

-

The Benzyloxy Group (-OCH₂Ph): This group serves a dual purpose. It acts as a stable and reliable protecting group for the otherwise reactive phenol. Furthermore, its electronic and steric characteristics modulate the overall reactivity of the molecule.

This guide will focus on the specific contributions of the benzyloxy group to the utility and function of this important synthetic building block.

The Primary Role: A Robust Protecting Group

The most critical function of the benzyloxy group in this compound is to mask the phenolic hydroxyl group. The unprotected precursor, 4-hydroxy-2-(trifluoromethyl)phenylboronic acid, possesses a free phenolic proton that can interfere with various synthetic transformations, particularly those involving organometallic reagents or basic conditions inherent to many cross-coupling reactions.

The benzyl ether linkage is favored as a protecting group due to its stability across a wide range of reaction conditions, including acidic and basic environments, and its susceptibility to cleavage under specific, predictable conditions.

Deprotection Methodologies

The removal of the benzyl group to unveil the phenol is a well-established transformation in organic synthesis. The choice of deprotection strategy is contingent on the overall molecular structure and the compatibility of other functional groups.

Table 1: Common Deprotection Methods for Benzyl Ethers

| Method | Reagents and Conditions | Advantages | Considerations |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol or ethyl acetate | Mild conditions, high yields, clean reaction. | Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |

| Acid-Catalyzed Cleavage | Strong acids such as HBr, HI, BCl₃, or trifluoroacetic acid (TFA) | Effective for robust molecules. | Harsh conditions may not be suitable for acid-sensitive substrates.[1] |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Selective for certain benzyl ethers, especially p-methoxybenzyl ethers. | Stoichiometric amounts of the oxidant are required. |

A general workflow for the deprotection of the benzyloxy group is illustrated below.

Caption: Deprotection workflow of the benzyloxy group.

The Secondary Role: Modulating Reactivity in Suzuki-Miyaura Cross-Coupling

Beyond its protective function, the benzyloxy group, in concert with the trifluoromethyl group, modulates the electronic and steric environment of the boronic acid, thereby influencing its performance in Suzuki-Miyaura cross-coupling reactions.

Electronic Effects

The overall electronic nature of the arylboronic acid is a critical determinant of its reactivity.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing, which decreases the electron density of the aromatic ring. This can render the transmetalation step of the Suzuki-Miyaura catalytic cycle more challenging, potentially leading to lower reaction rates or yields compared to electron-rich arylboronic acids.

-

Benzyloxy Group (-OCH₂Ph): The oxygen atom of the benzyloxy group can donate electron density to the aromatic ring via resonance. This electron-donating effect can partially counteract the electron-withdrawing effect of the trifluoromethyl group, thereby modulating the overall electronic character of the molecule. This balance is crucial for achieving successful coupling with a variety of aryl halides.

Steric Effects

The benzyloxy group is sterically more demanding than a simple hydroxyl or methoxy group. This steric bulk, particularly in the presence of the ortho-trifluoromethyl group, can influence the approach of the palladium catalyst to the boronic acid moiety. While significant steric hindrance can sometimes impede cross-coupling reactions, the flexibility of the benzyl group may mitigate this effect to some extent.

Quantitative Data and Reaction Performance

Table 2: Representative Yields in Suzuki-Miyaura Coupling of Substituted Arylboronic Acids with Aryl Halides

| Arylboronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 98 |

| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |

| 2-Tolylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 92 |

| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |

| Phenylboronic acid | 4-Bromobenzyl acetate | PdCl₂/DPEPhos | NaHCO₃ | Ethanol | 80 | 3 | High |

Data is illustrative and sourced from analogous systems to provide a predictive framework.

Generally, electron-donating groups on the arylboronic acid tend to result in higher yields, while strong electron-withdrawing groups can diminish reactivity. The steric hindrance of an ortho-substituent can also lead to slightly lower yields. For this compound, a balance of these effects is expected, likely resulting in good to excellent yields with a range of aryl halides under optimized conditions.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and application of this compound. These are generalized procedures and may require optimization for specific substrates.

Synthesis of this compound

This synthesis involves the benzylation of the corresponding hydroxyphenylboronic acid.

Materials:

-

4-Hydroxy-2-(trifluoromethyl)phenylboronic acid

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxy-2-(trifluoromethyl)phenylboronic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for the target compound.

Suzuki-Miyaura Cross-Coupling with an Aryl Bromide

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%) or other suitable ligand

-

Aqueous sodium carbonate (Na₂CO₃) solution (2 M)

-

Toluene or another suitable solvent

Procedure:

-

In a reaction vessel, combine the aryl bromide, this compound, palladium(II) acetate, and the phosphine ligand.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the solvent (e.g., toluene) and the aqueous base.

-

Heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

References

Methodological & Application

Synthesis of Biphenyls Using 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biphenyl scaffolds utilizing 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid. The primary method described is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool in carbon-carbon bond formation, which is of particular significance in the fields of medicinal chemistry and materials science. The inclusion of the benzyloxy and trifluoromethyl groups on the boronic acid precursor allows for the introduction of these valuable pharmacophores into the target biphenyl structures, potentially influencing their steric and electronic properties, as well as their metabolic stability and lipophilicity.

Introduction

Biphenyl moieties are prevalent structural motifs in a vast array of biologically active compounds and functional materials. Their synthesis, therefore, is a cornerstone of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction has emerged as a preferred method for constructing these biaryl systems due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids and their derivatives.

The subject of this note, this compound, is a valuable building block for drug discovery and development. The trifluoromethyl group is a well-established bioisostere for a methyl group and can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The benzyloxy group, a common protecting group for phenols, also offers a handle for further functionalization. The strategic placement of these substituents on the phenylboronic acid allows for the regioselective synthesis of complex biphenyls with desirable physicochemical properties.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide (e.g., aryl, vinyl, or alkyl halide) or triflate. The catalytic cycle generally proceeds through three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) species.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biphenyl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. The optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific aryl halide substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[1]

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene or another suitable solvent (e.g., dioxane, DMF)

-

Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), palladium(II) acetate (2-5 mol%), and a suitable phosphine ligand (4-10 mol%).

-

Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the solvent (e.g., toluene) and an aqueous solution of the base (e.g., 2 M K₂CO₃, 2.0 equivalents).

-

Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biphenyl product.

Data Presentation

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions with structurally similar trifluoromethylated phenylboronic acids, providing a reference for expected outcomes when using this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | High |

| 2 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (0.1) | - | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 |

| 3 | 4-Chloroanisole | Phenylboronic acid | [IPr·H][Pd(allyl)Cl] (1) | - | K₂CO₃ | EtOH/H₂O | 80 | 1 | 95 |

| 4 | 2,3,4,5-Tetrabromofuran | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/Dioxane | 80 | 3-5 | 89 |

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data in this table is for illustrative purposes based on similar reactions and should be used as a guideline for optimization.

Visualizations

Experimental Workflow

The general workflow for the synthesis of biphenyls via Suzuki-Miyaura coupling is depicted below.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Catalytic Cycle

The signaling pathway below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion